molecular formula C18H20BrN3 B11579030 N-(3-bromobenzyl)-1-butyl-1H-benzimidazol-2-amine

N-(3-bromobenzyl)-1-butyl-1H-benzimidazol-2-amine

Cat. No.: B11579030
M. Wt: 358.3 g/mol
InChI Key: MKUJPIXISFPHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, features a bromophenyl group, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to certain targets, leading to modulation of biological pathways. This compound may inhibit or activate specific enzymes, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-CHLOROPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(3-FLUOROPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(3-IODOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE

Uniqueness

The presence of the bromophenyl group in N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE imparts unique reactivity and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets, potentially leading to distinct pharmacological effects .

Properties

Molecular Formula

C18H20BrN3

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-butylbenzimidazol-2-amine

InChI

InChI=1S/C18H20BrN3/c1-2-3-11-22-17-10-5-4-9-16(17)21-18(22)20-13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3,(H,20,21)

InChI Key

MKUJPIXISFPHMN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.